3-(2-Furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide 3-(2-Furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1164505-96-7
VCID: VC0362999
InChI: InChI=1S/C10H9N3O2S/c1-7-12-13-10(16-7)11-9(14)5-4-8-3-2-6-15-8/h2-6H,1H3,(H,11,13,14)/b5-4+
SMILES: CC1=NN=C(S1)NC(=O)C=CC2=CC=CO2
Molecular Formula: C10H9N3O2S
Molecular Weight: 235.26g/mol

3-(2-Furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide

CAS No.: 1164505-96-7

Main Products

VCID: VC0362999

Molecular Formula: C10H9N3O2S

Molecular Weight: 235.26g/mol

3-(2-Furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide - 1164505-96-7

CAS No. 1164505-96-7
Product Name 3-(2-Furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
Molecular Formula C10H9N3O2S
Molecular Weight 235.26g/mol
IUPAC Name (E)-3-(furan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Standard InChI InChI=1S/C10H9N3O2S/c1-7-12-13-10(16-7)11-9(14)5-4-8-3-2-6-15-8/h2-6H,1H3,(H,11,13,14)/b5-4+
Standard InChIKey YQIVJJIGTNJLTB-SNAWJCMRSA-N
Isomeric SMILES CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2
SMILES CC1=NN=C(S1)NC(=O)C=CC2=CC=CO2
Canonical SMILES CC1=NN=C(S1)NC(=O)C=CC2=CC=CO2
PubChem Compound 896826
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator